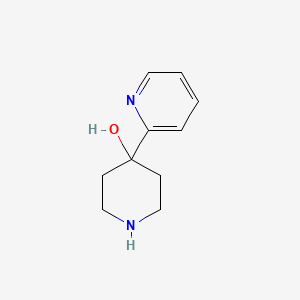

4-(2-Pyridinyl)-4-piperidinol

Description

Properties

IUPAC Name |

4-pyridin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9/h1-3,6,11,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJRWALNQXWLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964693 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50461-56-8 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(2-Pyridinyl)-4-piperidinol

An In-depth Technical Guide to the Synthesis of 4-(2-Pyridinyl)-4-piperidinol

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, integrating the pharmacologically significant pyridine and piperidine scaffolds.[1][2][3] Its structure serves as a core intermediate in the development of therapeutic agents, particularly those targeting the central nervous system and other biological pathways.[4] This guide provides a comprehensive, scientifically-grounded overview of the predominant synthetic strategy for this molecule: the nucleophilic addition of a 2-pyridinyl organometallic reagent to a protected 4-piperidone derivative. We will explore the causal logic behind substrate selection, reagent generation, reaction control, and final deprotection, offering field-proven insights and a detailed, self-validating experimental protocol for researchers and drug development professionals.

Introduction: The Strategic Value of Pyridinyl-Piperidinol Scaffolds

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophoric interactions.[3] Similarly, the pyridine motif is a cornerstone in drug design, known for its capacity to engage in hydrogen bonding and π-stacking interactions within biological targets.[5] The fusion of these two privileged structures into this compound creates a tertiary alcohol with a unique spatial arrangement of functional groups, making it a versatile intermediate for constructing more complex molecular architectures in drug discovery programs.[4]

Retrosynthetic Analysis and Core Synthetic Logic

A logical retrosynthetic disconnection of the target molecule reveals the most direct and industrially scalable approach. The key carbon-carbon bond formation occurs at the C4 position of the piperidine ring.

Caption: Retrosynthetic analysis of this compound.

This analysis points to a strategy involving the reaction of a 2-pyridinyl anion equivalent (a nucleophile) with a 4-piperidone derivative (an electrophile). The success of this synthesis hinges on four critical pillars:

-

Piperidone Protection: Preventing side reactions at the piperidine nitrogen.

-

Nucleophile Generation: Efficiently forming a stable and reactive 2-pyridinyl organometallic species.

-

Controlled C-C Coupling: Executing the nucleophilic addition with high fidelity and yield.

-

Deprotection: Cleanly removing the protecting group to yield the final product.

The Four Pillars of Synthesis: A Mechanistic Deep Dive

Pillar 1: The Electrophile — N-Boc-4-Piperidone as the Keystone

Attempting the synthesis with unprotected 4-piperidone is fraught with complications. The secondary amine (pKa ~11) is sufficiently basic to quench highly reactive organometallic reagents. Therefore, protection of the piperidine nitrogen is mandatory. The tert-butoxycarbonyl (Boc) group is the ideal choice for this role.

Why the Boc Group?

-

Steric Bulk: It provides sufficient steric hindrance to discourage interactions at the nitrogen atom.

-

Electronic Effect: It renders the nitrogen non-nucleophilic and non-basic.

-

Stability: It is robust enough to withstand the strongly basic/nucleophilic conditions of the organometallic addition.

-

Orthogonal Removal: It can be cleanly removed under acidic conditions without affecting the newly formed tertiary alcohol or the pyridine ring.[6]

N-Boc-4-piperidone is a commercially available and widely used intermediate in pharmaceutical synthesis.[7][8]

Pillar 2: The Nucleophile — Generating the 2-Pyridinyl Anion

Two primary methods are employed to generate the nucleophilic 2-pyridinyl species from 2-bromopyridine: the Grignard reaction and organolithium formation.

Method A: Grignard Reagent Formation (2-Pyridylmagnesium Bromide) This is often the preferred method due to its operational simplicity and milder reactivity compared to organolithium reagents. The reaction involves the insertion of magnesium metal into the carbon-bromine bond of 2-bromopyridine.

-

Causality Behind the Protocol:

-

Anhydrous Conditions: Grignard reagents are potent bases and are instantly destroyed by protic sources like water. All glassware must be flame-dried, and solvents must be anhydrous.[9]

-

Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction. Activation using iodine or 1,2-dibromoethane is crucial to expose a fresh metal surface and initiate the reaction.[9]

-

Solvent Choice: Tetrahydrofuran (THF) is superior to diethyl ether as it better solvates and stabilizes the Grignard reagent through coordination, facilitating its formation.[9]

-

Method B: Organolithium Reagent Formation (2-Lithiopyridine) This method involves a halogen-metal exchange, typically using n-butyllithium at very low temperatures (-78 °C).[10] 2-Lithiopyridine is significantly more reactive and basic than its Grignard counterpart.[11]

-

Expert Insight: While highly effective, the increased reactivity of 2-lithiopyridine can lead to a higher incidence of side reactions, such as enolization of the piperidone.[9] For this specific synthesis, the Grignard approach generally provides a better balance of reactivity and selectivity.

Pillar 3: The Coupling Reaction — Forging the Key C-C Bond

The core of the synthesis is the nucleophilic attack of the 2-pyridinyl organometallic reagent on the electrophilic carbonyl carbon of N-Boc-4-piperidone.

Caption: Key coupling reaction workflow.

-

Trustworthiness Through Control — The Role of Temperature: The addition is highly exothermic. The reaction is initiated at very low temperatures (e.g., -78 °C) and allowed to warm slowly.[9] This critical control measure serves two purposes:

-

Manages Exothermicity: Prevents a runaway reaction.

-

Minimizes Side Reactions: Suppresses the Grignard reagent's basicity, favoring nucleophilic addition over the enolization of the piperidone's α-protons.[9]

-

Pillar 4: Deprotection — Unveiling the Final Product

The final step is the acid-catalyzed cleavage of the Boc protecting group. A saturated solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether is ideal.[12]

-

Mechanism of Deprotection: The acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine which is then protonated by the excess acid to form the stable hydrochloride salt. This method is efficient and typically proceeds to completion at room temperature.[12]

Detailed Experimental Protocol

This protocol is a self-validating system, detailing each critical step for reproducibility.

Part A: Synthesis of N-Boc-4-(2-pyridinyl)-4-hydroxypiperidine

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen.

-

Grignard Reagent Preparation:

-

To the flask, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 2-bromopyridine solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates initiation.

-

Add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

-

Coupling Reaction:

-

In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.1 equivalents) in anhydrous THF under nitrogen.[7]

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cooled N-Boc-4-piperidone solution via cannula transfer.[9]

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.[9]

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[9]

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

-

Part B: Deprotection to this compound Hydrochloride

-

Acidolysis: Dissolve the crude product from Part A in a minimal amount of 1,4-dioxane.

-

Add a saturated solution of HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature for 2-4 hours.[12]

-

Isolation: The product hydrochloride salt will typically precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Data Presentation and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

| Property | N-Boc-4-piperidone (Starting Material) | This compound (Final Product) | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO₃ | C₁₀H₁₄N₂O | [7],[4] |

| Molecular Weight | 199.25 g/mol | 178.23 g/mol | [7],[4] |

| Appearance | White to off-white solid | White to off-white solid | [7],[4] |

| ¹H NMR (Typical) | Signals for Boc group (~1.4 ppm) and piperidone ring protons. | Signals for pyridine and piperidine ring protons; absence of Boc signal. | [13],[4] |

| ¹³C NMR (Typical) | Carbonyl signal (~208 ppm). | Quaternary carbon signal (~70 ppm) for C-OH; absence of carbonyl. | [13],[4] |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution | Reference(s) |

| Grignard reaction fails to initiate. | 1. Moisture in glassware/solvent.2. Inactive magnesium surface. | 1. Rigorously dry all equipment and use anhydrous grade solvents.2. Gently crush magnesium turnings or activate with iodine/1,2-dibromoethane. The disappearance of the iodine color confirms activation. | [9] |

| Low yield of the coupled product. | 1. Incomplete Grignard formation.2. Enolization of the piperidone.3. Wurtz coupling of the Grignard reagent. | 1. Ensure complete magnesium activation and consumption.2. Maintain low temperature (-78 °C) during the addition of the Grignard reagent.3. Ensure slow, controlled addition of the 2-bromopyridine during Grignard preparation. | [9] |

| Incomplete Boc deprotection. | 1. Insufficient acid.2. Insufficient reaction time. | 1. Use a larger excess of saturated HCl solution.2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. | [6],[12] |

Conclusion

The is most effectively and reliably achieved through a four-stage process involving N-Boc protection of 4-piperidone, formation of a 2-pyridinyl Grignard reagent, controlled low-temperature nucleophilic addition, and subsequent acid-mediated deprotection. Each step is governed by clear chemical principles, and careful control over reaction parameters—particularly temperature and anhydrous conditions—is paramount for success. This robust and scalable pathway provides drug development professionals with efficient access to a highly valuable molecular scaffold for the synthesis of novel therapeutics.

References

- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

- N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. Benchchem.

- Grignard reaction was discovered by Victor Grignard. NIPER, SAS Nagar, India.

- The Role of 4-Hydroxypiperidine in Antihistamine Synthesis. Pharmaceuticals Production.

- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. ResearchGate.

- Stereoselective synthesis of 4,5-disubstituted-2-piperidinones from 4-piperidinone. ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

- Piperidine Synthesis. DTIC.

- Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal.

- 4-Hydroxy-4-pyrid-2-yl(piperidine). Chem-Impex.

- Piperidin-4-ol. PubChem.

- Synthesis of N-Boc 4-piperidone. ChemicalBook.

- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed.

- Deprotection of different N-Boc-compounds. ResearchGate.

- Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Benchchem.

- Synthesis routes of 4-Hydroxypiperidine hydrochloride. Benchchem.

- 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook.

- 2-Lithiopyridine. ResearchGate.

- Synthesis of N-Substituted piperidines from piperidone. ResearchGate.

- 2-Lithiopyridine. R Discovery - Researcher.Life.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- N-BOC-4-Hydroxypiperidine. ChemicalBook.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 8. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-(2-Pyridinyl)-4-piperidinol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2-Pyridinyl)-4-piperidinol scaffold represents a privileged structure in medicinal chemistry, frequently associated with a diverse range of pharmacological activities. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural motifs—a piperidine ring, a hydroxyl group at the 4-position, and a pyridine moiety—strongly suggest several plausible biological targets. This technical guide synthesizes evidence from analogous compounds to propose and explore the most probable mechanisms of action, providing a framework for the systematic investigation of this compound. We will delve into potential interactions with G-protein coupled receptors (GPCRs) and ion channels, offering detailed experimental protocols to elucidate its definitive pharmacological profile.

Molecular Profile and Structural Rationale for Target Exploration

The structure of this compound combines key pharmacophoric features that are recognized by multiple classes of biological targets. The piperidine ring is a common constituent in numerous pharmaceuticals, providing a basic nitrogen atom that can engage in ionic interactions and a hydrocarbon scaffold that can be functionalized to achieve target specificity.[1] The 4-hydroxy group can act as a hydrogen bond donor and acceptor, contributing to binding affinity and selectivity. The 2-substituted pyridine ring introduces aromaticity and a nitrogen atom that can also participate in hydrogen bonding or metal coordination.

Based on these structural attributes and evidence from related compounds, we will explore the following high-probability mechanisms of action:

-

Neurokinin 1 (NK1) Receptor Antagonism: The 4,4-disubstituted piperidine core is a well-established feature in high-affinity NK1 receptor antagonists.[2]

-

G-protein-gated Inwardly Rectifying Potassium (GIRK) Channel Modulation: Piperidine-containing molecules have been identified as modulators of GIRK channels, which are critical for regulating neuronal excitability and heart rate.[3][4]

-

Opioid Receptor Agonism: The 4-hydroxy-4-arylpiperidine scaffold is a classic feature of certain opioid receptor agonists, particularly those with analgesic properties.[5]

-

NMDA Receptor Antagonism: N-substituted 4-(hydroxyphenyl)piperidines have shown high potency as antagonists of the NR1A/2B subtype of the NMDA receptor.[6]

The following sections will dissect each of these potential mechanisms, providing the scientific rationale and detailed experimental workflows for their investigation.

Hypothesis 1: Neurokinin 1 (NK1) Receptor Antagonism

The NK1 receptor, a GPCR for the neuropeptide Substance P, is implicated in pain, inflammation, and mood disorders.[7][8] The development of non-peptide antagonists has been a significant focus of drug discovery, with many successful compounds incorporating a piperidine moiety.[2][9]

Mechanistic Rationale

Structurally similar 3-benzhydryl-4-piperidones and other 4,4-disubstituted piperidines have been identified as potent NK1 receptor antagonists.[2][9] These compounds typically feature a basic nitrogen in the piperidine ring that is thought to interact with the receptor via an ion pair, and bulky hydrophobic groups that occupy a lipophilic pocket.[7] The 2-pyridinyl group of this compound could fulfill a similar role to the phenyl or benzyl groups found in known NK1 antagonists.

Experimental Workflow for Investigating NK1 Receptor Antagonism

The following workflow outlines the key experiments to determine if this compound acts as an NK1 receptor antagonist.

Caption: Experimental workflow for NK1 receptor antagonist validation.

Detailed Experimental Protocols

Protocol 2.3.1: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human NK1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of cell membranes (10-20 µg protein), 50 µL of [3H]-Substance P (final concentration ~0.5 nM), and 50 µL of varying concentrations of this compound or unlabeled Substance P (for positive control).

-

Incubate for 60 minutes at room temperature.

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (in the presence of excess unlabeled Substance P) from total binding.

-

Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

-

Protocol 2.3.2: Calcium Mobilization Assay

-

Cell Culture:

-

Plate CHO-K1 cells stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Add varying concentrations of this compound and incubate for 15-30 minutes.

-

Add a sub-maximal concentration of Substance P (EC80) to stimulate the cells.

-

Measure the fluorescence intensity before and after the addition of Substance P using a fluorescence plate reader.

-

-

Data Analysis:

-

Normalize the fluorescence response to the control (Substance P alone).

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Anticipated Data

| Parameter | Expected Value for an Active Compound |

| Ki (Binding Affinity) | < 100 nM |

| IC50 (Functional Assay) | < 500 nM |

| Selectivity | > 100-fold selectivity over NK2 and NK3 receptors |

Hypothesis 2: GIRK Channel Modulation

GIRK channels are key effectors of inhibitory neurotransmission and are activated by Gβγ subunits of Gi/o-coupled GPCRs.[10][11] Small molecule modulators of GIRK channels are of interest for treating cardiac arrhythmias and neurological disorders.[3]

Mechanistic Rationale

While no direct structural analogs of this compound are known GIRK modulators, the piperidine scaffold is present in some compounds with GIRK activity. For instance, the antihistamine terfenadine, which contains a piperidine ring, has been shown to inhibit GIRK1-containing channels.[4] The ability of the pyridine and hydroxyl groups to form specific hydrogen bonds within the channel pore or at allosteric sites could potentially lead to either activation or inhibition.

Experimental Workflow for Investigating GIRK Channel Modulation

Caption: Workflow for assessing GIRK channel modulation.

Detailed Experimental Protocol

Protocol 3.3.1: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture:

-

Use HEK293 cells stably co-expressing a GIRK channel subtype (e.g., GIRK1/2) and a Gi/o-coupled receptor (e.g., M2 muscarinic receptor).

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply voltage ramps to generate current-voltage (I-V) curves.

-

Perfuse the cells with varying concentrations of this compound to assess its effect on the basal current.

-

Apply a receptor agonist (e.g., carbachol) to activate the GIRK channels via G-proteins and co-apply this compound to determine its effect on the activated current.

-

-

Data Analysis:

-

Measure the change in current amplitude at a specific voltage (e.g., -120 mV).

-

Construct concentration-response curves to determine the EC50 (for activators) or IC50 (for inhibitors).

-

Anticipated Data

| Parameter | Expected Value for an Activator | Expected Value for an Inhibitor |

| EC50 (Activation) | < 10 µM | N/A |

| IC50 (Inhibition) | N/A | < 10 µM |

| Effect on Basal Current | Increase | Decrease or no effect |

| Effect on Activated Current | Potentiation | Inhibition |

Other Plausible Mechanisms of Action

Opioid Receptor Agonism

The 4-hydroxy-4-phenylpiperidine scaffold is a well-known pharmacophore for µ-opioid receptor agonists.[5] It is plausible that the 2-pyridinyl group in this compound could mimic the phenyl group in these compounds, leading to opioid receptor binding and activation. This can be investigated using radioligand binding assays with [3H]-DAMGO for the µ-opioid receptor and functional assays such as the [35S]GTPγS binding assay.

NMDA Receptor Antagonism

Derivatives of 4-(hydroxyphenyl)piperidine are known to be potent antagonists of the NR1A/2B subtype of the NMDA receptor.[6] The this compound structure shares similarities with these compounds. The antagonistic activity at NMDA receptors can be assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing specific NMDA receptor subtypes.

Conclusion and Future Directions

The this compound scaffold holds significant potential for interacting with multiple, high-value biological targets. Based on robust evidence from structurally related compounds, the most promising avenues for investigation are NK1 receptor antagonism and GIRK channel modulation. The experimental workflows and protocols detailed in this guide provide a comprehensive and scientifically rigorous approach to elucidating the precise mechanism of action of this compound. A thorough characterization of its pharmacological profile, including selectivity and off-target effects, will be crucial for its potential development as a therapeutic agent.

References

- Shirai, J., Yamaoka, M., Imamiya, E., Nakamura, M., Tarui, N., Hashimoto, T., & Ikeura, Y. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry, 19(17), 5175-5182.

- Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623-4635.

-

Wikipedia contributors. (2023). NK1 receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]

- Corasaniti, M. T., Paoletti, A., Ghelardini, C., & Di Cesare Mannelli, L. (2018). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Molecules, 23(10), 2574.

- Anderson, C. M., Lewis, A. S., & Wickman, K. (2021). Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein–Gated Inwardly Rectifying K+ Channels. Journal of Pharmacology and Experimental Therapeutics, 377(1), 16-26.

- Whorton, M. R., & MacKinnon, R. (2013). Crystal Structure of the Mammalian GIRK2 K+ Channel and Gating Regulation by G-Proteins, PIP2 and Sodium. Cell, 154(4), 932-944.

- Lüscher, C., & Slesinger, P. A. (2010). Emerging roles for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature Reviews Neuroscience, 11(5), 301-315.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Zamoner, T. O., & Slesinger, P. A. (2021). Advances in Targeting GIRK Channels in Disease. Trends in Pharmacological Sciences, 42(6), 466-479.

- Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., ... & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.

- Zhao, H., Wang, J., Bodhinathan, K., & Slesinger, P. A. (2020). Identification of a G-Protein-Independent Activator of GIRK Channels. Cell Reports, 31(13), 107833.

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

- International Journal of Molecular Sciences. (2023).

- Google Patents. (n.d.). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

-

ResearchGate. (n.d.). Pharmacological actions of a molecular switch moiety are reproduced in... Retrieved from [Link]

- Tamiz, A. P., Zhang, M., Zhang, T., Johnson, K. M., & Kozikowski, A. P. (1999). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 42(19), 3771-3778.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein–Gated Inwardly Rectifying K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]

- 6. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Pyridinyl)-4-piperidinol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(2-Pyridinyl)-4-piperidinol, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical properties, explore detailed synthetic methodologies, and discuss its current and potential applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of the this compound Scaffold

The molecular architecture of this compound, featuring a piperidine ring substituted at the 4-position with both a hydroxyl group and a 2-pyridinyl moiety, represents a privileged scaffold in medicinal chemistry. The piperidine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The addition of a pyridinyl ring introduces a key aromatic system capable of diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets.[3] The tertiary alcohol functionality further enhances the molecule's polarity and potential for hydrogen bonding, influencing its solubility and receptor binding affinity.

This unique combination of structural features makes this compound and its derivatives versatile building blocks in the synthesis of novel therapeutic agents.[4][5] Research into analogous compounds has revealed a broad spectrum of pharmacological activities, including analgesic, antimicrobial, and central nervous system effects, underscoring the potential of this chemical class.[1][5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in research and synthesis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and biological systems, as well as for designing appropriate experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 50461-56-8 | [4] |

| Molecular Formula | C₁₀H₁₄N₂O | [4] |

| Molecular Weight | 178.23 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | ≥95% (by NMR) | [4] |

| Storage Conditions | 0-8 °C | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Below are the expected spectral data based on its chemical structure and analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The pyridinyl protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity depending on the substitution pattern. The piperidine protons will resonate in the upfield region (typically δ 1.5-3.5 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons of the pyridine ring will be observed in the δ 120-160 ppm range, while the aliphatic carbons of the piperidine ring will appear in the upfield region (δ 20-70 ppm). The carbon bearing the hydroxyl group (C4 of the piperidine ring) will have a characteristic chemical shift in the δ 60-80 ppm range.

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

C-H stretching vibrations for the aromatic (pyridine) and aliphatic (piperidine) moieties around 2800-3100 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-O stretching vibration from the tertiary alcohol around 1050-1150 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 178. The fragmentation pattern would likely involve the loss of a water molecule (M-18), cleavage of the piperidine ring, and fragmentation of the pyridine ring.[7][8]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a nucleophilic addition of a pyridinyl organometallic reagent to a suitable piperidone precursor. The following protocol describes a robust and widely applicable method.

Synthetic Workflow

The overall synthetic strategy involves two main stages: the preparation of the 4-piperidone precursor and the subsequent Grignard reaction to introduce the 2-pyridinyl group.

Sources

- 1. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Piperidinol, 1-(phenylmethyl)- [webbook.nist.gov]

- 3. dovepress.com [dovepress.com]

- 4. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Pyridinyl Piperidinol Scaffold as a Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of Pyridinyl Piperidinols

The confluence of a pyridine ring and a piperidinol core creates the pyridinyl piperidinol scaffold, a heterocyclic motif that has emerged as a "privileged structure" in medicinal chemistry. Its prevalence is a testament to its unique combination of physicochemical properties and stereochemical complexity, which allows for versatile interactions with a wide array of biological targets.[1][2][3] The pyridine ring, an aromatic bioisostere of a phenyl group, offers a key advantage: its nitrogen atom can act as a hydrogen bond acceptor and a basic center, significantly influencing solubility, metabolic stability, and target engagement.[3][4] The piperidinol moiety provides a three-dimensional, conformationally constrained framework with chiral centers and a hydroxyl group that can serve as a crucial hydrogen bond donor or acceptor.

This guide, intended for researchers and drug development professionals, delves into the intricate structure-activity relationships (SAR) that govern the biological activity of pyridinyl piperidinol derivatives. We will explore how subtle modifications to this core structure can dramatically alter potency, selectivity, and functional activity against diverse target classes, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. By synthesizing data from seminal studies, this document aims to provide a comprehensive understanding of the key design principles for optimizing pyridinyl piperidinol-based therapeutics.

The Core Scaffold: A Blueprint for Molecular Design

At its heart, the pyridinyl piperidinol scaffold is a modular platform. Effective drug design hinges on understanding how to manipulate its three primary components: the Pyridine Ring , the Piperidinol Core , and the Substituents on both rings, particularly the piperidine nitrogen.

Caption: Core components of the pyridinyl piperidinol scaffold.

Structure-Activity Relationships at Key Biological Targets

The therapeutic versatility of this scaffold is best illustrated by examining its SAR against different protein families.

Opioid Receptors: Modulating Pain and Beyond

Pyridinyl piperidinol derivatives have been extensively studied as ligands for the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid (MOP) receptor, both critical targets for pain management.[5][6] The SAR in this class is particularly nuanced, with minor structural changes dictating not only receptor affinity and selectivity but also the functional outcome (e.g., full agonist, partial agonist, or antagonist).[5]

A key finding is that the substituent on the piperidine nitrogen (R1) is a primary determinant of functional activity. For instance, in a series of N-(4-piperidinyl)-2-indolinones, modifying the N-1 substituent from a benzyl to a cyclooctylmethyl group dramatically improved NOP affinity and converted the compound from a mixed opioid ligand into a selective NOP antagonist.[6]

Further studies on N-piperidinyl indoles revealed that the point of attachment to the piperidine ring is also critical. Attaching an indole moiety at the 2-position of the piperidine generally leads to higher NOP binding affinities and full agonist activity, whereas attachment at the 3-position tends to produce NOP partial agonists.[5]

Table 1: SAR of N-Piperidinyl Indoles at NOP and MOP Receptors

| Compound | Key Structural Feature | NOP Ki (nM) | MOP Ki (nM) | NOP Functional Activity |

|---|---|---|---|---|

| Analog A | 3-Hydroxymethyl Indole | >1000 | >1000 | Not Tested |

| Analog B | 2-Hydroxymethyl Indole | 0.34 | 12 | Full Agonist |

| Analog C | 3-Aminomethyl Indole | 1.1 | 180 | Partial Agonist |

| Analog D | 2-Aminomethyl Indole | 0.23 | 0.89 | Full Agonist |

Data synthesized from Zaveri et al., J Med Chem.[5]

Chemokine Receptor CCR5: An Anti-HIV Strategy

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of M-tropic HIV-1 strains into host cells, making it a prime target for antiviral therapy. Pyridinyl piperidine and piperazine derivatives have been developed as potent CCR5 antagonists.[7][8][9][10]

In this class, the SAR is driven by optimizing interactions within the transmembrane binding pocket of the CCR5 receptor. A common structural motif involves a central piperidine or piperazine core, an N-acyl group (often a substituted pyridinylcarbonyl), and a bulky, lipophilic group attached elsewhere on the core.[8][9] For example, Sch-350634, a potent CCR5 antagonist, features a (2,4-dimethyl-3-pyridinyl)carbonyl group attached to a substituted piperidinyl-piperazine core.[8] This pyridinyl moiety is critical for potency. Optimization of the pharmacokinetic properties of these compounds often involves fine-tuning the substituents on both the pyridine and piperidine rings to balance potency with metabolic stability and oral bioavailability.[8][9]

Table 2: Activity of Piperidine-based CCR5 Antagonists

| Compound | Core Structure | Target | Activity | Reference |

|---|---|---|---|---|

| Nifeviroc | 1,3,3,4-tetrasubstituted pyrrolidine | RANTES-binding | IC₅₀ = 2.9 nM | [7] |

| GSK 163929 | 4,4-disubstituted piperidine | HIV-1 Ba-L infected HOS cells | IC₅₀ = 4.26 nM | [7] |

| Sch-350634 | Piperidinyl-piperazine | HIV-1 entry and replication | Potent Inhibitor | [8] |

| TAK-652 | Piperidine-based | CCR5 Inhibition | IC₅₀ = 3.1 nM |[7] |

Neurokinin-1 (NK1) Receptors

The NK1 receptor, the receptor for the neuropeptide Substance P, is implicated in emesis, pain, and depression. Several pyridinyl piperidine derivatives have been identified as potent NK1 receptor antagonists.[11][12] The 3-benzhydryl-4-piperidone skeleton, for instance, has proven to be a valuable starting point for developing NK1 antagonists.[12] The 1,1-diphenylmethane moiety is a known privileged substructure for targeting GPCRs, and its incorporation into a piperidone ring allows for diverse chemical modifications to optimize NK1 affinity and selectivity.[12]

Synthetic Methodologies: Accessing the Scaffold

The synthesis of pyridinyl piperidinols generally relies on established heterocyclic chemistry. Common strategies include the hydrogenation or reduction of substituted pyridine precursors, which is an effective approach for creating the piperidine core.[13] Intramolecular cyclization reactions are also widely used to construct the piperidine ring.[13]

A frequently employed method for creating the final molecule involves the nucleophilic substitution reaction between a pre-formed piperidinol and an activated pyridine derivative, such as a 2-halopyridine.[14]

Experimental Protocol: General Synthesis of N-Aryl Piperidinol Analogs

This protocol describes a typical two-step synthesis for preparing chiral piperidinol derivatives via epoxide ring-opening, a common strategy in this field.[15]

Step 1: Synthesis of Chiral Epoxide Intermediate

-

To a solution of a substituted phenol (1.0 eq.) in acetonitrile, add cesium carbonate (2.0 eq.).

-

Add optically active (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 eq.) to the mixture.

-

Stir the reaction mixture under reflux overnight. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and wash the solid with acetonitrile.

-

Evaporate the filtrate in vacuo to yield the crude epoxide intermediate, which can often be used in the next step without further purification.

Step 2: Epoxide Ring-Opening with Piperidinol

-

Dissolve the crude epoxide intermediate from Step 1 in ethanol.

-

Add the desired substituted 4-aryl-4-piperidinol (1.0 eq.).

-

Stir the reaction mixture under reflux overnight. Monitor reaction completion by HPLC.

-

Evaporate the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final pyridinyl piperidinol product.[15]

Protocols for Biological Evaluation

A robust SAR campaign requires a suite of reliable and reproducible biological assays. The following are foundational protocols for characterizing pyridinyl piperidinol derivatives.

Caption: A typical workflow for a structure-activity relationship study.

Protocol 1: GPCR Radioligand Binding Assay (Ki Determination)

This competitive binding assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.

-

Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK-293 cells expressing human MOP or NOP receptors).[5]

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine:

-

Cell membranes (5-20 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine for opioid receptors) near its Kd value.

-

Varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

Assay buffer to a final volume of 200 µL.

-

-

Nonspecific Binding: In separate wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM naloxone) to determine nonspecific binding.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay (Agonist/Antagonist Determination)

This assay measures the activation of G-protein coupled receptors. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit; this assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.[5][6]

-

Assay Components:

-

Cell membranes expressing the target receptor (2-10 µg).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (e.g., 10 µM final concentration).

-

[³⁵S]GTPγS (e.g., 0.1 nM final concentration).

-

Test compounds at various concentrations.

-

-

Agonist Mode:

-

Add membranes, GDP, and varying concentrations of the test compound to a 96-well plate. Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

-

Antagonist Mode:

-

Pre-incubate membranes, GDP, and varying concentrations of the test antagonist compound for 15 minutes.

-

Add a fixed concentration of a known agonist (at its EC₈₀ value).

-

Initiate the reaction by adding [³⁵S]GTPγS and incubate for 60 minutes.

-

-

Termination and Detection: Stop the reaction by rapid filtration as described in the binding assay protocol.

-

Data Analysis:

-

Agonist: Plot the stimulated binding (% over basal) against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist.[5]

-

Antagonist: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC₅₀. Calculate the antagonist dissociation constant (Ke) using the appropriate pharmacological equation.[6]

-

Conclusion and Future Perspectives

The pyridinyl piperidinol scaffold is a cornerstone of modern medicinal chemistry, offering a robust and tunable platform for the development of novel therapeutics. The SAR landscape is rich and complex, demonstrating that subtle stereochemical and substituent modifications can precisely control interactions with biological targets, leading to compounds with high potency, selectivity, and desired functional profiles. Key takeaways for drug design include the critical role of the piperidine N-substituent in dictating functional activity at GPCRs and the importance of substitution patterns on both heterocyclic rings for fine-tuning affinity and pharmacokinetic properties.

Future research will likely focus on leveraging computational chemistry and molecular docking to more accurately predict the binding modes of these ligands, enabling more rational, structure-based design.[5][16] The continued exploration of novel synthetic routes will provide access to greater chemical diversity, unlocking the potential of this privileged scaffold to address an even wider range of therapeutic targets.

References

- Zaveri, N. T., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Journal of Medicinal Chemistry.

- Sproule, W. B., et al. (2016).

-

Palani, A., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. Journal of Medicinal Chemistry. [Link]

-

Zaveri, N. T., et al. (2005). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. PubMed Central. [Link]

-

Cox, B. D., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters. [Link]

-

Krylov, I. B., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Palani, A., et al. (2001). Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors. II. Discovery of 1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]. Scilit. [Link]

- Google Patents. (2004).

-

Buffat, M. G. P. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

-

Wan, B., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

-

Stupple, P. A., et al. (2007). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Rew, Y., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. [Link]

-

Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [Link]

-

Khan, S. A., et al. (2023). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

-

Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

-

ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... [Link]

-

Alvarez-Guerra, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

DTIC. (1993). Piperidine Synthesis. [Link]

-

Nara, S., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

-

Alam, M. S., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

-

Lee, J., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica. [Link]

-

ResearchGate. (2023). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NO20043041L - Pyrrolidine and piperidine derivatives as NK1 antagonists - Google Patents [patents.google.com]

- 12. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 4-(2-Pyridinyl)-4-piperidinol in Modern Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of 4-(2-Pyridinyl)-4-piperidinol, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, characterization, and strategic applications of this compound, underscoring its significance in the creation of advanced therapeutic agents.

Introduction: The Value Proposition of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] When functionalized with a pyridinyl moiety at the 4-position, the resulting this compound structure offers a unique combination of a tertiary alcohol and a basic nitrogen atom within the pyridine ring. This arrangement provides multiple points for further chemical elaboration, making it a highly versatile building block for creating complex molecular architectures.[3][4] Its strategic importance lies in its role as a precursor to a variety of bioactive molecules, including kinase inhibitors and other targeted therapies.

Synthesis and Mechanism: A Reliable Path to a Key Intermediate

The most direct and widely applicable method for the synthesis of this compound involves the nucleophilic addition of a 2-pyridyl organometallic reagent to a suitably protected 4-piperidone. The use of an N-protected 4-piperidone, such as N-Boc-4-piperidone, is crucial to prevent side reactions involving the acidic N-H proton of the piperidine ring.[5][6]

The reaction typically proceeds via the in situ generation of 2-pyridyllithium through a lithium-halogen exchange from 2-bromopyridine at low temperatures.[7][8] This highly reactive organolithium species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-4-piperidone. Subsequent acidic workup protonates the resulting alkoxide and removes the Boc protecting group, yielding the desired this compound.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N-Boc-4-piperidone[5]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Generation of 2-Pyridyllithium:

-

Under an inert atmosphere (argon or nitrogen), dissolve 2-bromopyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.[8]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[7]

-

Slowly add n-BuLi (1.05 eq) dropwise, maintaining the internal temperature below -70 °C.[8]

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-pyridyllithium.[7]

-

-

Reaction with N-Boc-4-piperidone:

-

Work-up and Deprotection:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[7]

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic phase under reduced pressure to yield the crude N-Boc-4-(2-pyridinyl)-4-piperidinol.

-

Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol) and treat with a strong acid such as HCl to cleave the Boc protecting group.

-

Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product into an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

-

Analytical Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a dedicated spectrum for the title compound is not publicly available, the expected spectral data can be inferred from the analysis of closely related structures.[3][9]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridinyl protons (typically in the aromatic region, δ 7.0-8.5 ppm), piperidinyl protons (aliphatic region, δ 1.5-3.5 ppm), and a broad singlet for the hydroxyl proton (variable chemical shift). |

| ¹³C NMR | Resonances for the pyridinyl carbons (δ 120-160 ppm), the quaternary carbon of the piperidinol ring bearing the hydroxyl and pyridinyl groups (δ ~70 ppm), and the remaining piperidinyl carbons (δ 20-50 ppm). |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and characteristic absorptions for C-N and C=C bonds of the pyridine and piperidine rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₄N₂O, 178.23 g/mol ) and characteristic fragmentation patterns. |

Application as a Chemical Intermediate in Drug Synthesis

This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its structure provides a scaffold that can be further elaborated to interact with the active sites of these enzymes.

Exemplary Synthesis of a Doramapimod Analogue

Doramapimod (BIRB-796) is a potent p38 MAP kinase inhibitor that has been investigated for the treatment of inflammatory diseases.[][11][12][13] While the exact synthesis of doramapimod may vary, this compound can serve as a key precursor for analogues of this important class of molecules. The hydroxyl group can be activated and displaced by a nucleophile, or the piperidine nitrogen can be functionalized to introduce the urea moiety characteristic of doramapimod and its derivatives.

Conceptual Synthetic Pathway:

Caption: Conceptual pathway for Doramapimod analogue synthesis.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors. The synthesis involves highly reactive and pyrophoric reagents such as n-butyllithium, which must be handled under strictly anhydrous conditions and an inert atmosphere. Personal protective equipment, including safety glasses, lab coats, and gloves, is mandatory. The final compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically important chemical intermediate that provides a versatile platform for the synthesis of complex, biologically active molecules. Its straightforward and reliable synthesis, coupled with its multiple points for chemical diversification, ensures its continued relevance in the field of drug discovery and development. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this valuable building block in their pursuit of novel therapeutics.

References

- Benchchem. Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines. Accessed January 11, 2026.

- Benchchem. Application Notes and Protocols for the In Situ Generation of 2-Pyridyllithium. Accessed January 11, 2026.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.

- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.

- Piperidine Synthesis. - DTIC. (2025, June 4).

- Synthesis of N-Boc 4-piperidone. (2022, May 17). ChemicalBook.

- 4-Piperidinopiperidine synthesis. ChemicalBook. Accessed January 11, 2026.

- Elucidating an unknown compound using 1H- and 13C-NMR spectral data. (2021, September 19). Stack Exchange.

- CAS 285983-48-4 Doramapimod. BOC Sciences. Accessed January 11, 2026.

- Doramapimod. LKT Labs. Accessed January 11, 2026.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. - DTIC. (2023, July).

- Doramapimod (BIRB-796, CAS Number: 285983-48-4). Cayman Chemical. Accessed January 11, 2026.

- Berry, D. J., & Wakefield, B. J. (1971). Polyhalogenoaromatic compounds. Part XXIV. The reaction of chloropyridyl-lithium compounds with nitriles as a route to triazanaphthalenes. Journal of the Chemical Society, Perkin Transactions 1, 2364-2367.

- NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. Accessed January 11, 2026.

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- CN1583742A - Method for preparing 4-piperidyl piperidine.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025, August 7).

- Synthesis of piperidines. Organic Chemistry Portal. Accessed January 11, 2026.

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- Piperidin-4-one: the potential pharmacophore. PubMed. Accessed January 11, 2026.

- Doramapimod. PubChem. Accessed January 11, 2026.

- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

Sources

- 1. Biophysical investigation and conformational analysis of p38α kinase inhibitor doramapimod and its analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. m.youtube.com [m.youtube.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 11. Doramapimod - LKT Labs [lktlabs.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Doramapimod | C31H37N5O3 | CID 156422 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Pyridinyl)-4-piperidinol

Abstract

The confluence of the pyridine and piperidine scaffolds in a single molecular entity, 4-(2-Pyridinyl)-4-piperidinol, presents a compelling starting point for novel therapeutic development. The piperidine ring is a highly privileged structure in medicinal chemistry, integral to a vast array of approved pharmaceuticals targeting a wide spectrum of diseases.[1] Similarly, the pyridine moiety is a cornerstone in drug design, known to enhance pharmacological activity and modulate physicochemical properties.[2][3] This technical guide provides a comprehensive analysis of the potential therapeutic targets of this compound, drawing upon the established biological activities of structurally related compounds. We delineate a rational, evidence-based approach to target identification and validation across three primary therapeutic domains: Oncology, Central Nervous System (CNS) Disorders, and Infectious Diseases. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for elucidating the therapeutic promise of this versatile chemical scaffold.

Introduction: The Strategic Combination of Pyridine and Piperidine

The this compound structure represents a deliberate fusion of two pharmacologically significant heterocycles. Piperidine-containing compounds are noted for their metabolic stability and their ability to interact with a diverse range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][4] The pyridine ring, an isostere of benzene, introduces key electronic features and potential hydrogen bonding capabilities that can significantly influence target binding and pharmacokinetic profiles.[3][5] The combination of these two scaffolds has given rise to numerous successful drugs.[4] This guide will explore the most promising therapeutic avenues for this compound by dissecting the known pharmacology of its constituent parts and proposing a rigorous, multi-pronged strategy for target validation.

Potential Therapeutic Area I: Oncology

The piperidine and pyridine moieties are prevalent in a multitude of anticancer agents, suggesting that this compound may hold significant promise in this area.[6][7] Structurally analogous compounds have been shown to modulate key pathways involved in cancer cell proliferation, survival, and metastasis.

Predicted Oncology Targets

Based on the activities of related compounds, we hypothesize that this compound could target one or more of the following protein classes:

-

Protein Kinases: Many piperidine derivatives function as kinase inhibitors. For instance, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[7] The pyridine moiety can act as a hinge-binding motif, a common feature of kinase inhibitors.

-

Apoptosis Regulators: The B-cell lymphoma 2 (Bcl-2) family of proteins and Histone Deacetylases (HDACs) are critical regulators of apoptosis and are frequent targets in oncology. In-silico studies of piperidine-pyrrolopyrimidine derivatives have shown potential binding to Bcl-2 and HDAC2.[8]

-

Topoisomerases: These enzymes are essential for DNA replication and are the targets of several established chemotherapeutics. Piperidine-based structures have been computationally evaluated as potential inhibitors of Topoisomerase I and II.[8]

-

PI3K/Akt Signaling Pathway: This pathway is frequently dysregulated in cancer. Piperidine derivatives have been shown to modulate this pathway, leading to anticancer effects.[6]

Proposed Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound in an oncological context is the inhibition of a key protein kinase, such as ALK or a related receptor tyrosine kinase. The nitrogen atom of the pyridine ring could form a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, while the piperidinol moiety could occupy adjacent hydrophobic pockets, leading to competitive inhibition of ATP binding and downstream signaling.

Caption: Proposed kinase inhibition pathway for this compound.

Experimental Workflow for Oncology Target Validation

A tiered approach is recommended to validate these potential targets, starting with broad screening and progressing to specific mechanistic studies.

Caption: Tiered workflow for oncology target validation.

Protocol: Kinase Inhibition Assay (Example: ALK)

-

Reagents: Recombinant human ALK enzyme, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound stock solution, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 96-well plate, add the ALK enzyme to each well containing the compound dilutions. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

Potential Therapeutic Area II: Central Nervous System (CNS) Disorders

The piperidine scaffold is a hallmark of many CNS-active drugs, including antipsychotics and analgesics.[1][9] This suggests a high probability of this compound interacting with CNS targets.

Predicted CNS Targets

Based on structural precedents, the following CNS targets are of high interest:

-

Dopamine and Serotonin Receptors: Atypical antipsychotics often exhibit affinity for D2, 5-HT1A, and 5-HT2A receptors. Piperidine-amide derivatives have been developed as multi-target antipsychotic candidates with this receptor profile.[9]

-

Sigma Receptors (σ1 and σ2): These receptors are implicated in neuropathic pain and other neurological disorders. Compounds containing a piperidine connected to a pyridine ring have shown high affinity for sigma receptors.

-

Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. Donepezil, a piperidine-based drug, is a prime example.[4]

Proposed Mechanism of Action: Multi-Target Receptor Modulation

For conditions like schizophrenia, a multi-target approach is often more effective. We propose that this compound could act as a modulator of dopamine D2 and serotonin 5-HT2A receptors. Antagonism at D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of psychosis, while 5-HT2A antagonism may alleviate negative symptoms and reduce extrapyramidal side effects.

Caption: Proposed multi-target mechanism for antipsychotic effects.

Experimental Workflow for CNS Target Validation

Validation of CNS targets typically involves radioligand binding assays to determine affinity and functional assays to assess agonist or antagonist activity.

Protocol: Radioligand Binding Assay (Example: D2 Receptor)

-

Reagents: Cell membranes expressing human D2 receptors, a radioligand (e.g., [3H]-Spiperone), this compound, assay buffer, and non-specific binding control (e.g., Haloperidol).

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well filter plate, combine the D2 receptor membranes, [3H]-Spiperone, and either buffer, the test compound, or the non-specific control. c. Incubate at room temperature for 90 minutes. d. Rapidly filter the plate and wash with cold buffer to separate bound from free radioligand. e. Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model using the Cheng-Prusoff equation.

Potential Therapeutic Area III: Infectious Diseases

Piperidine-containing molecules have demonstrated a broad range of antimicrobial activities.[7] This historical success provides a strong rationale for evaluating this compound as a potential anti-infective agent.

Predicted Anti-Infective Targets

Given the structural motifs, potential targets in pathogens include:

-

Bacterial Cell Wall Synthesis Enzymes: The pyridine scaffold is present in isoniazid, a frontline anti-tuberculosis drug that inhibits mycolic acid synthesis.

-

Fungal Ergosterol Biosynthesis: Piperidine derivatives, such as those found in some antifungal agents, can interfere with the enzymes involved in the synthesis of ergosterol, a crucial component of the fungal cell membrane.

-

Viral Proteases or Polymerases: The rigid structure provided by the fused ring system could allow for specific interactions within the active sites of viral enzymes. In-silico studies have explored piperidine derivatives as potential inhibitors of the SARS-CoV-2 main protease.[10]

Proposed Mechanism of Action: Antifungal Activity

A plausible antifungal mechanism for this compound is the inhibition of an enzyme in the ergosterol biosynthesis pathway, similar to other azole and morpholine antifungals. This would lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane.

Experimental Workflow for Anti-Infective Target Validation

The initial step is to determine the spectrum of activity, followed by mechanistic studies to identify the specific target.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-